molecular formula C17H21ClN2 B2516959 1-Benzyl-3-phenylpiperazine hydrochloride CAS No. 2287344-13-0

1-Benzyl-3-phenylpiperazine hydrochloride

Cat. No.: B2516959
CAS No.: 2287344-13-0
M. Wt: 288.82
InChI Key: WSVDLKPWRLIEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-phenylpiperazine hydrochloride is a chemical compound with the molecular formula C17H20N2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

1-Benzyl-3-phenylpiperazine hydrochloride is a derivative of Benzylpiperazine . Benzylpiperazine is known to have euphoriant and stimulant properties . The primary targets of this compound are likely to be similar to those of Benzylpiperazine, which include dopamine receptors .

Mode of Action

The compound interacts with its targets, primarily dopamine receptors, and induces changes in the receptor activity. This interaction can lead to the stimulation of these receptors, resulting in the observed euphoriant and stimulant effects .

Biochemical Pathways

Given its similarity to benzylpiperazine, it is likely that it affects the dopaminergic pathways . These pathways are involved in various physiological processes, including mood regulation and reward mechanisms.

Pharmacokinetics

Benzylpiperazine, a related compound, is known to be metabolized in the liver and excreted through the kidneys . The bioavailability of this compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Benzylpiperazine. This includes stimulation of dopamine receptors, which can lead to increased dopamine activity in the brain. This increased activity can result in euphoriant and stimulant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other substances that can interact with the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-phenylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-phenylpiperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-phenylpiperazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Benzyl-3-phenylpiperazine hydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features and its ability to act as a central nervous system stimulant. Its distinct molecular interactions with neurotransmitter receptors set it apart from other piperazine derivatives .

Properties

IUPAC Name

1-benzyl-3-phenylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVDLKPWRLIEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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